4-bromo-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide
Overview
Description
4-bromo-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide is a complex organic compound that features a bromine atom, a nitrophenyl group, a pyridinylsulfamoyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Bromination: Addition of the bromine atom to the benzene ring.
Sulfamoylation: Attachment of the pyridinylsulfamoyl group.
Amidation: Formation of the benzamide core.
Each step would require specific reagents and conditions, such as concentrated acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for sulfamoylation and amidation.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-bromo-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The presence of functional groups like nitro, bromine, and sulfamoyl can significantly affect its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-nitrophenyl)benzamide
- 3-(pyridin-2-ylsulfamoyl)benzamide
- N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide
Uniqueness
The unique combination of functional groups in 4-bromo-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide can result in distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds might not be suitable for.
Properties
IUPAC Name |
4-bromo-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O5S/c19-15-8-7-12(18(24)21-13-4-3-5-14(11-13)23(25)26)10-16(15)29(27,28)22-17-6-1-2-9-20-17/h1-11H,(H,20,22)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNUJVPYURFPON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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